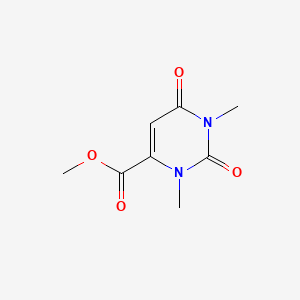
Orotic acid, 1,3-dimethyl-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Orotic acid, 1,3-dimethyl-, methyl ester is a useful research compound. Its molecular formula is C8H10N2O4 and its molecular weight is 198.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Applications
1. Antiviral and Anticancer Research
Orotic acid and its derivatives are being explored for their antiviral and anticancer properties. Research indicates that orotic acid can influence cellular metabolism and promote resistance to steatosis in hepatocellular carcinoma cells . This property suggests potential applications in cancer therapy, where modulation of lipid metabolism is crucial.
2. Nucleotide Synthesis
The compound plays a vital role in nucleotide synthesis. Orotidine derivatives synthesized from orotic acid methyl ester are essential for creating nucleoside analogs that can be used as antiviral agents. These analogs mimic natural nucleotides, interfering with viral replication processes .
Agricultural Applications
Orotic acid has been studied for its effects on plant growth and development. It acts as a growth regulator, enhancing the synthesis of nucleotides necessary for plant DNA and RNA production. This application is particularly relevant in agricultural biotechnology, where optimizing plant growth through chemical means can lead to improved crop yields.
Biochemical Studies
1. Photochemical Properties
Research into the photochemical behavior of orotic acid methyl ester has revealed its ability to form triplet excited states when subjected to flash photolysis. This property is significant for understanding the compound's reactivity under light exposure, which could have implications in photodynamic therapy (PDT) where light-activated compounds are used to treat diseases like cancer .
2. Dimerization Studies
Studies have shown that orotic acid methyl ester undergoes dimerization in aqueous solutions when exposed to light. The dimerization process exhibits an oxygen effect similar to that observed with orotic acid itself, indicating potential applications in photochemistry and materials science .
Case Studies
属性
CAS 编号 |
4116-39-6 |
|---|---|
分子式 |
C8H10N2O4 |
分子量 |
198.18 g/mol |
IUPAC 名称 |
methyl 1,3-dimethyl-2,6-dioxopyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H10N2O4/c1-9-5(7(12)14-3)4-6(11)10(2)8(9)13/h4H,1-3H3 |
InChI 键 |
AOYTXGXDYJBNTJ-UHFFFAOYSA-N |
SMILES |
CN1C(=CC(=O)N(C1=O)C)C(=O)OC |
规范 SMILES |
CN1C(=CC(=O)N(C1=O)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















